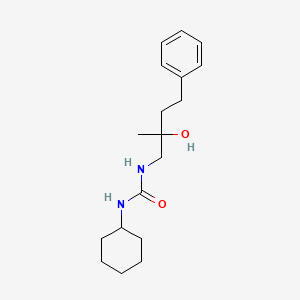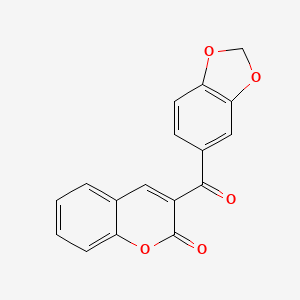
N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound known for its diverse applications in medicinal and biochemical research. Its structure comprises a pyrimidine and quinazoline core, which grants it unique chemical properties and potential in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis typically involves the condensation of 4-phenyl-6-oxo-pyrimidine with 3-(4-oxoquinazolin-3(4H)-yl)propanamide under controlled conditions. The process often includes a series of steps: nucleophilic substitution, cyclization, and amide bond formation. Industrial Production Methods: In an industrial setting, the compound can be produced through a continuous flow reaction setup, enhancing yield and purity while minimizing reaction time and cost.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes:
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of corresponding N-oxide derivatives.
Reduction: It can be reduced to its amine derivatives under catalytic hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitutions are common, particularly at the pyrimidine and quinazoline rings.
Common Reagents and Conditions Used:
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or potassium permanganate.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products Formed from These Reactions:
N-oxide derivatives from oxidation.
Amine derivatives from reduction.
Substituted analogs depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: Utilized in the development of novel organic synthesis pathways and as a reactant in complex molecule assembly. Biology: Serves as a scaffold for the design of biologically active molecules, including enzyme inhibitors and receptor modulators. Medicine: Investigated for its potential therapeutic effects, particularly in cancer and infectious disease treatments. Industry: Employed in the synthesis of advanced materials and as an intermediate in the production of fine chemicals.
Wirkmechanismus
The compound’s mechanism of action often involves binding to specific molecular targets such as enzymes or receptors, influencing their activity and the subsequent biochemical pathways. For example, it might inhibit an enzyme by mimicking the substrate or blocking the active site, thereby halting a particular metabolic process.
Vergleich Mit ähnlichen Verbindungen
N-(2-(4-oxo-6-phenylpyrimidin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
N-(2-(6-oxo-4-methylpyrimidin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Uniqueness: What sets N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide apart is its specific combination of functional groups, which confer unique reactivity and biological activity. Its structural configuration allows for specific interactions with target molecules, distinguishing it from its analogs.
Is there any particular aspect you'd like me to dive deeper into?
Eigenschaften
IUPAC Name |
N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c29-21(10-12-28-16-25-19-9-5-4-8-18(19)23(28)31)24-11-13-27-15-26-20(14-22(27)30)17-6-2-1-3-7-17/h1-9,14-16H,10-13H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRPVPVPWHJCIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{{[(4-Methoxybenzoyl)oxy]imino}[2-(4-methoxyphenyl)cyclopropyl]methyl}pyridine](/img/structure/B2694665.png)

![4-(Bromomethyl)-1-azabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B2694667.png)
![3-Cyclopropyl-6-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2694672.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide](/img/structure/B2694675.png)

![5-Acetyl-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyridine-3-carbonitrile](/img/structure/B2694677.png)

![[2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic acid](/img/new.no-structure.jpg)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2694683.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2694687.png)
